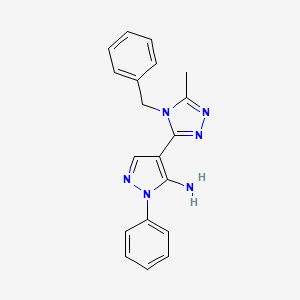

4-(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)-1-phenyl-1H-pyrazol-5-ylamine

Description

The compound 4-(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)-1-phenyl-1H-pyrazol-5-ylamine is a heterocyclic molecule featuring a pyrazole core linked to a 1,2,4-triazole ring. Key structural attributes include:

- Pyrazole moiety: Substituted with a phenyl group at position 1 and an amine group at position 3.

- Triazole moiety: Substituted with a benzyl group at position 4 and a methyl group at position 4.

Properties

IUPAC Name |

4-(4-benzyl-5-methyl-1,2,4-triazol-3-yl)-2-phenylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6/c1-14-22-23-19(24(14)13-15-8-4-2-5-9-15)17-12-21-25(18(17)20)16-10-6-3-7-11-16/h2-12H,13,20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOLZWGJNSKUQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1CC2=CC=CC=C2)C3=C(N(N=C3)C4=CC=CC=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)-1-phenyl-1H-pyrazol-5-ylamine typically involves multi-step organic reactions:

Formation of the Triazole Ring: The triazole ring can be synthesized via the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

Formation of the Pyrazole Ring: The pyrazole ring is often formed through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

Coupling of the Rings: The triazole and pyrazole rings are then coupled through a series of nucleophilic substitution reactions, often facilitated by catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

Reduction: Reduction reactions can target the triazole or pyrazole rings, potentially leading to ring-opened products or hydrogenated derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings or the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are typical reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group might yield benzaldehyde or benzoic acid, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The triazole and pyrazole rings are known to interact with biological targets, making this compound a candidate for drug discovery.

Medicine

Medicinally, this compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to bind to specific proteins and enzymes makes it a promising lead compound in pharmaceutical research.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4-(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)-1-phenyl-1H-pyrazol-5-ylamine exerts its effects typically involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

Key Observations :

- Electron-withdrawing groups (EWGs) : Triazoles with EWGs (e.g., -CF₃) improve charge transport in OLEDs , while benzodioxole derivatives enhance solubility for drug delivery .

- Lipophilicity : The benzyl group in the target compound may improve membrane permeability compared to polar substituents like benzodioxole.

Biological Activity

The compound 4-(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)-1-phenyl-1H-pyrazol-5-ylamine is a novel derivative in the class of pyrazole and triazole compounds, which have garnered attention for their diverse biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's empirical formula is with a molecular weight of approximately 305.38 g/mol. The structure features a pyrazole ring fused with a triazole moiety, which is known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes:

- Formation of the triazole ring through cyclization reactions.

- Subsequent introduction of the benzyl and phenyl groups via substitution reactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole and triazole exhibit significant anticancer properties. For instance:

- Cytotoxicity Assays : The compound was evaluated against various cancer cell lines using the MTT assay. Results indicated that it exhibits potent cytotoxicity with IC50 values ranging from 100 nM to 500 nM depending on the specific cancer type (e.g., breast cancer, liver cancer) .

| Cell Line | IC50 (nM) |

|---|---|

| HepG2 (Liver) | 399 |

| MCF7 (Breast) | 580 |

| NUGC (Gastric) | 60 |

The mechanism through which this compound exerts its anticancer effects is believed to involve:

- Inhibition of Cell Proliferation : The compound interferes with key signaling pathways responsible for cell growth.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells, as evidenced by increased caspase activity in treated cells.

Antimicrobial Activity

In addition to anticancer properties, preliminary studies suggest that this compound may also possess antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Studies

Several case studies have explored the biological activity of similar compounds within the same chemical class:

- Study on Pyrazole Derivatives : A study published in the Egyptian Journal of Chemistry evaluated several pyrazole derivatives for their cytotoxicity against cancer cell lines and found that modifications to the substituents significantly affected their biological activity .

- Triazole Compounds in Cancer Therapy : Research has indicated that triazole-containing compounds can effectively inhibit tumor growth in vivo, supporting their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.